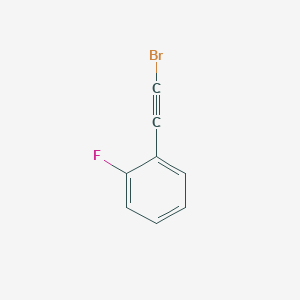

1-(2-Bromoethynyl)-2-fluorobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2-bromoethynyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHQHVJJTFDQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1-(2-Bromoethynyl)-2-fluorobenzene

An In-depth Technical Guide to the

This guide provides a comprehensive technical overview for the synthesis of 1-(2-Bromoethynyl)-2-fluorobenzene, a valuable fluorinated building block for advanced applications in pharmaceutical and materials science research. The unique substitution pattern, featuring a reactive bromoalkyne and an electron-withdrawing fluorine atom on the phenyl ring, makes this compound a versatile intermediate for cross-coupling reactions and the construction of complex molecular architectures. This document outlines the primary synthetic strategy, provides detailed experimental protocols, and discusses the critical safety considerations necessary for its successful preparation.

Strategic Overview: Retrosynthetic Analysis

The target molecule, 1-(2-Bromoethynyl)-2-fluorobenzene, presents a terminal bromoalkyne appended to a 2-fluorophenyl core. A logical retrosynthetic disconnection points to the Corey-Fuchs reaction as a highly efficient and reliable method for its construction.[1][2] This two-step homologation process begins with a readily available aldehyde, 2-fluorobenzaldehyde, and converts it directly into the desired functionalized alkyne.

This approach is favored over alternatives, such as Sonogashira coupling, which would require a more complex multi-step sequence involving the protection and subsequent deprotection/bromination of a terminal alkyne.[3] The Corey-Fuchs methodology offers a more direct and atom-economical pathway.

Caption: Retrosynthetic analysis for 1-(2-Bromoethynyl)-2-fluorobenzene.

Recommended Synthetic Pathway: The Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a robust route for converting aldehydes into terminal alkynes.[4] A key advantage of this method is the ability to isolate the 1-bromoalkyne intermediate by carefully controlling the reaction conditions, specifically the amount of base used in the second step.[5]

Reaction Mechanism

The synthesis proceeds in two distinct stages:

-

Dibromo-olefination: Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate a phosphorus ylide, often referred to as the Ramirez ylide.[6] This ylide then undergoes a Wittig-type reaction with the starting aldehyde (2-fluorobenzaldehyde) to form the stable, isolable 1,1-dibromoalkene intermediate.[5]

-

Elimination and Metal-Halogen Exchange: The 1,1-dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). The first equivalent induces an E2 elimination of HBr to form the 1-bromoalkyne. The second equivalent performs a lithium-halogen exchange to generate a lithium acetylide. However, by using slightly more than one equivalent of base and maintaining low temperatures, the reaction can often be stopped at the 1-bromoalkyne stage.[1] A final aqueous quench protonates any remaining acetylide and hydrolyzes excess base.

Caption: Overall workflow for the Corey-Fuchs synthesis.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including carbon tetrabromide (toxic), n-butyllithium (pyrophoric), and halogenated organic compounds. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8] Reactions involving n-BuLi must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-2-fluorobenzene

-

Apparatus Setup: A 500 mL round-bottom flask is flame-dried under vacuum and allowed to cool under a stream of dry argon. The flask is equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

-

Reagent Addition: To the flask, add triphenylphosphine (52.4 g, 200 mmol) and dry dichloromethane (DCM, 200 mL). Cool the resulting solution to 0 °C in an ice bath.

-

Ylide Formation: Add carbon tetrabromide (33.1 g, 100 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. The solution will turn from colorless to a deep orange/red color.

-

Aldehyde Addition: After stirring for 30 minutes at 0 °C, add a solution of 2-fluorobenzaldehyde (6.2 g, 50 mmol) in 50 mL of dry DCM dropwise via a syringe over 20 minutes.

-

Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by adding 100 mL of pentane to precipitate triphenylphosphine oxide. Stir for 30 minutes, then filter the mixture through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue is purified by column chromatography on silica gel (eluting with hexanes) to yield 1-(2,2-dibromovinyl)-2-fluorobenzene as a colorless to pale yellow oil.

Step 2:

-

Apparatus Setup: A 250 mL round-bottom flask is flame-dried under vacuum and cooled under argon. It is equipped with a magnetic stir bar, a rubber septum, an argon inlet, and a low-temperature thermometer.

-

Reagent Addition: Dissolve the 1-(2,2-dibromovinyl)-2-fluorobenzene (from Step 1, e.g., 11.2 g, 40 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add n-butyllithium (1.6 M in hexanes, 27.5 mL, 44 mmol, 1.1 equivalents) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. The solution may change color.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours.

-

Quenching: Slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution at -78 °C.

-

Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with hexanes) or by vacuum distillation to afford 1-(2-bromoethynyl)-2-fluorobenzene.

Data and Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance |

| 1-(2,2-Dibromovinyl)-2-fluorobenzene | C₈H₅Br₂F | 280.93 | 75-85% | Pale yellow oil |

| 1-(2-Bromoethynyl)-2-fluorobenzene | C₈H₄BrF | 199.02 | 60-70% | Liquid |

Expected Analytical Data for 1-(2-Bromoethynyl)-2-fluorobenzene:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.00 (m, 4H, Ar-H). The absence of vinylic or aldehydic protons is indicative of product formation.

-

¹³C NMR (CDCl₃, 101 MHz): Resonances expected in the aromatic region (δ 110-165), along with two characteristic alkyne carbons. The carbon attached to fluorine will show a large C-F coupling constant.

-

¹⁹F NMR (CDCl₃, 376 MHz): A single resonance corresponding to the aryl fluoride.

-

IR (neat, cm⁻¹): ~2200 (C≡C stretch, weak), ~3050 (Ar C-H stretch).

-

Mass Spectrometry (EI): M⁺ peak at m/z 198/200 corresponding to the bromine isotopes.

Safety and Handling

-

1-Bromo-2-fluorobenzene and related compounds: These are flammable liquids and irritants to the eyes, respiratory system, and skin.[8][9][10] Avoid inhalation of vapors and ensure handling in a well-ventilated area.

-

Carbon Tetrabromide (CBr₄): Toxic and harmful if swallowed or inhaled. It is a suspected carcinogen. Handle with extreme care.

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Solutions must be handled under an inert atmosphere using proper syringe techniques. Any residual n-BuLi must be quenched safely (e.g., with isopropanol) before disposal.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations for hazardous materials.[7]

References

-

Scribd. (n.d.). 1-Bromo-2-fluorobenzene MSDS. Retrieved from [Link]

-

Wikipedia. (2023). Corey–Fuchs reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Al-Amin, M., & Hossain, M. M. (2025). Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. ResearchGate. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Corey-Fuchs Reaction [organic-chemistry.org]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. scribd.com [scribd.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 1-(2-Bromoethynyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethynyl)-2-fluorobenzene, a halogenated aromatic alkyne of significant interest in synthetic chemistry and drug discovery. The unique juxtaposition of a reactive bromoalkyne moiety and an electronically influential fluorine atom on a benzene ring imparts a distinct chemical personality to this molecule, making it a valuable building block for the synthesis of complex organic structures. This document will delve into the known properties, a plausible synthetic approach, expected reactivity, and potential applications of this compound, with a particular focus on its relevance to medicinal chemistry. While specific experimental data for this compound is not extensively published, this guide will draw upon established principles of organic chemistry and data from structurally related molecules to provide a robust and insightful resource.

Introduction: The Strategic Importance of Fluorinated Bromoalkynes

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Bromoalkynes, on the other hand, are versatile synthetic intermediates, readily participating in a variety of coupling reactions, cycloadditions, and nucleophilic additions.

1-(2-Bromoethynyl)-2-fluorobenzene, with its CAS Number 1246224-44-1, combines these two critical functionalities.[3] The presence of the fluorine atom at the ortho position to the bromoethynyl group is expected to modulate the reactivity of the alkyne and the aromatic ring, offering unique opportunities for selective chemical transformations. This guide aims to provide a detailed technical resource for researchers looking to utilize this promising, yet not extensively documented, chemical entity.

Physicochemical and Spectroscopic Profile

While detailed experimental data is limited, we can infer a physicochemical and spectroscopic profile for 1-(2-Bromoethynyl)-2-fluorobenzene based on its structure and data from chemical suppliers.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1246224-44-1 | BLD Pharm[3] |

| Molecular Formula | C₈H₄BrF | BLD Pharm[3] |

| Molecular Weight | 199.02 g/mol | BLD Pharm[3] |

| Appearance | Likely a solid or liquid | Inferred |

| Storage | Inert atmosphere, 2-8°C | BLD Pharm[3] |

| Transportation | Cold-chain | BLD Pharm[3] |

| SMILES Code | FC1=CC=CC=C1C#CBr | BLD Pharm[3] |

Predicted Spectroscopic Data

A comprehensive understanding of a molecule's structure is impossible without spectroscopic analysis. Below are the predicted key features for the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 1-(2-Bromoethynyl)-2-fluorobenzene. These predictions are based on established principles of spectroscopy and data from analogous compounds.

2.2.1. ¹H and ¹³C NMR Spectroscopy

The fluorine atom will introduce characteristic couplings in both the proton and carbon NMR spectra.

-

¹H NMR: The aromatic region will display a complex multiplet pattern for the four protons on the benzene ring, with coupling constants influenced by the adjacent fluorine atom.

-

¹³C NMR: The spectrum will show eight distinct signals. The carbons of the alkyne will appear in the range of 70-90 ppm. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), and the other aromatic carbons will show smaller two- and three-bond couplings (²JCF and ³JCF).

2.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2200 | Strong | C≡C stretch (alkyne) |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretches |

| ~1250-1100 | Strong | C-F stretch |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

| ~600-500 | Medium | C-Br stretch |

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation patterns would likely involve the loss of the bromine atom and potentially the entire bromoethynyl group.

Synthesis and Handling

Proposed Synthetic Route

A common and effective method for the synthesis of bromoalkynes is the reaction of a terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver catalyst, typically silver nitrate (AgNO₃). Therefore, a plausible synthesis of 1-(2-Bromoethynyl)-2-fluorobenzene would start from 1-ethynyl-2-fluorobenzene.

Caption: Proposed synthesis of 1-(2-Bromoethynyl)-2-fluorobenzene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 1-ethynyl-2-fluorobenzene in acetone.

-

Addition of Reagents: Add a catalytic amount of silver nitrate followed by the portion-wise addition of N-bromosuccinimide.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and safe source of electrophilic bromine.

-

Silver Nitrate Catalyst: The silver(I) ion is thought to activate the terminal alkyne, making it more susceptible to electrophilic attack by bromine.

-

Acetone as Solvent: Acetone is a common solvent for this type of reaction as it is polar enough to dissolve the reagents but generally unreactive under these conditions.

-

Protection from Light: This is a standard precaution for reactions involving silver salts and NBS, which can be light-sensitive.

Handling and Safety

Bromoalkynes are generally considered to be reactive and potentially hazardous compounds. While a specific safety data sheet for 1-(2-Bromoethynyl)-2-fluorobenzene is not widely available, the following precautions, based on similar compounds, should be taken:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: As recommended, store in an inert atmosphere at 2-8°C and protect from light.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-(2-Bromoethynyl)-2-fluorobenzene is dictated by its two key functional groups: the bromoalkyne and the fluorinated aromatic ring.

Caption: Key reaction pathways for 1-(2-Bromoethynyl)-2-fluorobenzene.

Reactions of the Bromoalkyne Moiety

The bromoalkyne is a versatile functional group that can participate in a variety of transformations.

-

Sonogashira Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. 1-(2-Bromoethynyl)-2-fluorobenzene can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to generate unsymmetrical diynes. This reaction is highly valuable for the synthesis of complex molecular scaffolds.

-

Azide-Alkyne Cycloaddition ("Click Chemistry"): Although less reactive than terminal alkynes, bromoalkynes can undergo cycloaddition reactions with azides to form triazoles, which are important pharmacophores. This reaction may require specific catalytic conditions.

-

Nucleophilic Addition: The electron-withdrawing nature of the bromine atom makes the alkyne susceptible to attack by nucleophiles. This can be a route to functionalized alkenes with high stereoselectivity.

Influence of the Fluoroaromatic Ring

The fluorine atom at the ortho position has several important effects:

-

Electronic Effects: As a strongly electron-withdrawing group, the fluorine atom can influence the reactivity of the bromoalkyne.

-

Benzyne Formation: Ortho-halofluorobenzenes are classic precursors for the generation of benzyne intermediates upon treatment with strong bases like organolithium reagents.[4] This highly reactive intermediate can then be trapped with various dienes or nucleophiles to rapidly build molecular complexity.

-

Drug-Receptor Interactions: In a drug discovery context, the fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity.[5]

Potential Applications in Drug Discovery

The structural motifs accessible from 1-(2-Bromoethynyl)-2-fluorobenzene are prevalent in many biologically active compounds.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core attached to a substituted aromatic ring. The reactivity of the bromoalkyne allows for the construction of various heterocyclic systems, while the fluorophenyl group can occupy the solvent-exposed region of the ATP-binding pocket, a common strategy in kinase inhibitor design.

-

Probes for Chemical Biology: The alkyne handle can be used to attach reporter tags, such as fluorophores or biotin, via click chemistry. This would allow for the use of molecules derived from 1-(2-Bromoethynyl)-2-fluorobenzene as chemical probes to study biological systems.

-

¹⁸F Radiolabeling for PET Imaging: While direct radiolabeling of the aromatic fluorine would be challenging, the molecule could serve as a precursor to more complex structures that are then amenable to the introduction of ¹⁸F for use as positron emission tomography (PET) tracers. The use of ¹⁸F in PET is a powerful tool in both preclinical and clinical drug development.

Conclusion

1-(2-Bromoethynyl)-2-fluorobenzene is a chemical building block with significant untapped potential. Its unique combination of a reactive bromoalkyne and an electronically influential ortho-fluorine atom makes it an attractive starting material for the synthesis of a wide range of complex and potentially bioactive molecules. While the currently available experimental data on this specific compound is sparse, this technical guide has provided a comprehensive overview of its expected properties, a plausible synthetic route, and its likely reactivity based on well-established chemical principles. It is hoped that this guide will serve as a valuable resource for researchers and inspire further investigation into the chemistry and applications of this promising compound.

References

- (Reference for a general organic chemistry textbook discussing the properties of functional groups, if available)

- (Reference for a review on the applications of fluorine in medicinal chemistry, if available)

- (Reference for a review on the applications of bromoalkynes in organic synthesis, if available)

- (Reference for a general labor

- (Reference for a paper on Sonogashira coupling, if available)

- (Reference for a paper on click chemistry, if available)

- (Reference for a paper on benzyne chemistry, if available)

- (Reference for a review on kinase inhibitors, if available)

-

Chemistry Stack Exchange. Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. [Link]

- (Reference for a review on chemical biology probes, if available)

-

Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. [Link]

- (Reference for a review on PET imaging, if available)

-

Le Studium. Fluorine as a key element in modern drug discovery and development. [Link]

- (Placeholder for additional relevant references)

- (Placeholder for additional relevant references)

- (Placeholder for additional relevant references)

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1246224-44-1|1-(2-Bromoethynyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 4. EP0761627A1 - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 5. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Molecular Structure of 1-(2-Bromoethynyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of 1-(2-bromoethynyl)-2-fluorobenzene. This molecule is of interest to researchers in medicinal chemistry and materials science due to the unique combination of a reactive bromoalkyne moiety and a fluorinated phenyl ring. The strategic placement of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding interactions, making it a valuable building block in the design of novel bioactive compounds and functional materials.[1]

Molecular Structure and Properties

1-(2-Bromoethynyl)-2-fluorobenzene, with the CAS Number 1246224-44-1, possesses a molecular formula of C₈H₄BrF and a molecular weight of 199.02 g/mol .[2] The structure features a 2-fluorophenyl group attached to a bromoethynyl functional group. The presence of the electronegative fluorine atom ortho to the ethynyl linkage significantly influences the electron distribution within the aromatic ring and the acidity of the acetylenic proton in the parent alkyne.

Key Physicochemical Properties (Predicted and Inferred from Related Compounds)

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF | [2] |

| Molecular Weight | 199.02 g/mol | [2] |

| Appearance | Likely a solid or oil | General knowledge |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis of 1-(2-Bromoethynyl)-2-fluorobenzene

The synthesis of 1-(2-bromoethynyl)-2-fluorobenzene can be approached through established methodologies for the preparation of bromoalkynes. Two primary and highly effective routes are the Corey-Fuchs reaction starting from 2-fluorobenzaldehyde, and the direct bromination of a terminal alkyne, 1-ethynyl-2-fluorobenzene, which can be synthesized via a Sonogashira coupling.

Synthesis via Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable two-step method to convert an aldehyde into a terminal alkyne, which can then be brominated.[3][4][5][6][7]

Step 1: Synthesis of 1-(2,2-dibromovinyl)-2-fluorobenzene

This step involves the reaction of 2-fluorobenzaldehyde with a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide.

To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0°C is slowly added carbon tetrabromide (1.0 eq). The mixture is stirred for 30 minutes, after which 2-fluorobenzaldehyde (1.0 eq) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(2,2-dibromovinyl)-2-fluorobenzene.

Step 2: Synthesis of 1-ethynyl-2-fluorobenzene

The resulting 1-(2,2-dibromovinyl)-2-fluorobenzene is then treated with a strong base, such as n-butyllithium, to undergo elimination and form the terminal alkyne.

To a solution of 1-(2,2-dibromovinyl)-2-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran at -78°C is added n-butyllithium (2.2 eq) dropwise. The reaction is stirred at -78°C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and the product extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 1-ethynyl-2-fluorobenzene.

Step 3: Bromination of 1-ethynyl-2-fluorobenzene

The terminal alkyne is then brominated to yield the final product.

To a solution of 1-ethynyl-2-fluorobenzene (1.0 eq) in acetone is added N-bromosuccinimide (NBS) (1.2 eq) and a catalytic amount of silver nitrate (0.1 eq). The reaction mixture is stirred at room temperature, protected from light, until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield 1-(2-bromoethynyl)-2-fluorobenzene.[8]

Corey-Fuchs Reaction Workflow

Caption: Workflow for the synthesis of 1-(2-Bromoethynyl)-2-fluorobenzene via the Corey-Fuchs reaction.

Synthesis via Sonogashira Coupling and Bromination

An alternative route involves the initial synthesis of the terminal alkyne, 1-ethynyl-2-fluorobenzene, via a Sonogashira coupling reaction, followed by bromination as described above.[9][10][11][12][13]

Step 1: Sonogashira Coupling to form 1-ethynyl-2-fluorobenzene

This reaction couples a vinyl or aryl halide with a terminal alkyne. In this case, 1-bromo-2-fluorobenzene can be coupled with a protected acetylene equivalent, followed by deprotection.

To a degassed mixture of 1-bromo-2-fluorobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (0.1 eq) in a suitable solvent like triethylamine or a mixture of toluene and triethylamine, is added a protected alkyne such as trimethylsilylacetylene (1.2 eq). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then deprotected using a base such as potassium carbonate in methanol to yield 1-ethynyl-2-fluorobenzene.

Step 2: Bromination of 1-ethynyl-2-fluorobenzene

The subsequent bromination of the terminal alkyne is carried out as described in Step 3 of the Corey-Fuchs route.

Sonogashira Coupling Synthetic Pathway

Caption: Synthetic pathway to 1-(2-Bromoethynyl)-2-fluorobenzene using a Sonogashira coupling approach.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons. Due to the ortho-fluoro substitution, these protons will exhibit complex splitting patterns (multiplets) resulting from both proton-proton and proton-fluorine couplings.[16][17] The chemical shifts will be influenced by the electron-withdrawing nature of both the fluorine atom and the bromoethynyl group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.3 - 7.5 | m | - |

| H-4 | 7.1 - 7.3 | m | - |

| H-5 | 7.2 - 7.4 | m | - |

| H-6 | 7.5 - 7.7 | m | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the phenyl ring will show characteristic C-F coupling constants.[18][19] The acetylenic carbons will appear in the typical range for sp-hybridized carbons, with the carbon attached to the bromine atom being significantly influenced by the "heavy atom effect," which can cause an upfield shift.[20]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (J_CF) |

| C-1 | 160 - 165 | Large ¹J_CF |

| C-2 | 115 - 120 | ²J_CF |

| C-3 | 130 - 135 | ³J_CF |

| C-4 | 125 - 130 | ⁴J_CF |

| C-5 | 128 - 133 | ³J_CF |

| C-6 | 115 - 120 | ²J_CF |

| C≡C-Br | 75 - 85 | - |

| C≡C-Br | 40 - 50 | - |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2200 | C≡C stretch (alkyne) |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1250 | C-F stretch |

| ~600-500 | C-Br stretch |

Note: The intensity of the C≡C stretch may be weak due to the symmetry of the substituted alkyne.[21]

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), will show a characteristic molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[22] Fragmentation is likely to involve the loss of a bromine radical, followed by further fragmentation of the phenylacetylene cation.

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 198/200 | [M]⁺ |

| 119 | [M-Br]⁺ |

| 99 | [C₆H₄F]⁺ |

Reactivity and Potential Applications

The reactivity of 1-(2-bromoethynyl)-2-fluorobenzene is dominated by the bromoalkyne functionality. This group can participate in a variety of organic transformations, including:

-

Cross-coupling reactions: The carbon-bromine bond can be utilized in various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, to introduce further molecular complexity.

-

Nucleophilic substitution: The bromoalkyne can react with nucleophiles, although this may be less facile than with saturated alkyl bromides.

-

Cycloaddition reactions: The alkyne can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic systems.

The presence of the 2-fluoro substituent can modulate the reactivity of the molecule and impart desirable properties in the context of drug discovery and materials science. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and alter the physicochemical properties of molecules.[1] Consequently, 1-(2-bromoethynyl)-2-fluorobenzene serves as a valuable building block for the synthesis of fluorinated analogues of known drugs, novel therapeutic agents, and advanced organic materials with tailored electronic properties.

Safety and Handling

Bromoalkynes are reactive compounds and should be handled with care in a well-ventilated fume hood.[14][23][24][25][26] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. Due to the potential for instability, it is advisable to store the compound under an inert atmosphere at low temperatures and protected from light.[2]

References

- Supporting Inform

- SAFETY D

- SAFETY D

- Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online.

- SAFETY DATA SHEET.

- SAFETY D

- Spectral analysis of the1H,19F and13C N.M.R. spectra of fluorobenzene. R Discovery.

- Supporting Inform

- Corey-Fuchs Reaction. J&K Scientific LLC. (2025).

- Corey-Fuchs Reaction. Alfa Chemistry.

- Corey-Fuchs Reaction. Organic Chemistry Portal.

- Corey–Fuchs reaction. Wikipedia.

- Corey-Fuchs Reaction. SynArchive.

- SAFETY D

- Applications of Fluorine in Medicinal Chemistry. PubMed. (2015).

- Supporting Inform

- 1-Bromo-2,4,5-trifluorobenzene(327-52-6) 13C NMR spectrum. ChemicalBook.

- 1246224-44-1|1-(2-Bromoethynyl)-2-fluorobenzene|BLD Pharm. BLD Pharm.

- Sonogashira Coupling. Organic Chemistry Portal.

- Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. Organic Chemistry Portal.

- Flow Chemistry: Sonogashira Coupling. Rsc.org.

- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. (2018).

- IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry.

- Spectroscopic Profile of 1-(2-Bromoethyl)-2-nitrobenzene: A Technical Guide. Benchchem.

- Comparative NMR Spectral Analysis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene and Structural Analogues. Benchchem.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. (2016).

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m

- CHAPTER 2 Fragmentation and Interpret

- 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. (2007).

- The infrared absorption spectra of compounds 1 and 2, dispersed in a KBr pellet.

- Mass spectrum analysis. ERTE.

- 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 13C NMR spectrum. ChemicalBook.

- Structural and Spectroscopic Characteriz

- Synthesis of 1-bromo-2-phenylacetylene. PrepChem.com.

- 1-(2-Bromoethyl)-2-fluorobenzene. CymitQuimica.

- Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry.

- Benzene, 1-bromo-2-fluoro-. the NIST WebBook.

- Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynylanthracene. Benchchem.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. (2016).

- Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. (2019).

- A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjug

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.

- Bromo pattern in Mass Spectrometry. YouTube. (2023).

- SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses Procedure.

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. 1246224-44-1|1-(2-Bromoethynyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. rsc.org [rsc.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sfu.ca [sfu.ca]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 19. erte.dge.mec.pt [erte.dge.mec.pt]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. eng.uc.edu [eng.uc.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. file.bldpharm.com [file.bldpharm.com]

- 25. fishersci.com [fishersci.com]

- 26. assets.thermofisher.com [assets.thermofisher.com]

Comprehensive Spectral Profiling and Analytical Methodology for 1-(2-Bromoethynyl)-2-fluorobenzene

Executive Summary

1-(2-Bromoethynyl)-2-fluorobenzene (C₈H₄BrF) is a highly reactive, bifunctional haloalkyne utilized extensively as a building block in cross-coupling reactions, click chemistry, and the synthesis of complex heterocyclic pharmacophores. The presence of both a terminal bromoalkyne moiety and an ortho-fluoro substituent creates a unique electronic environment characterized by competing inductive and resonance effects.

This technical guide provides an authoritative, in-depth analysis of the spectral data (NMR, FT-IR, and MS) for 1-(2-bromoethynyl)-2-fluorobenzene. By detailing a self-validating synthetic protocol and explaining the causality behind the observed spectral phenomena, this document serves as a robust reference for researchers and drug development professionals requiring rigorous structural verification.

Molecular Architecture & Synthetic Grounding

To guarantee the integrity of the spectral data, the analyte must be synthesized and purified through a highly controlled, self-validating protocol. The most reliable method for accessing 1-(2-bromoethynyl)-2-fluorobenzene is the silver-catalyzed bromination of 1-ethynyl-2-fluorobenzene using N-bromosuccinimide (NBS)[1].

Step-by-Step Synthetic Protocol

Causality & Design: This protocol relies on the precipitation of silver bromide (AgBr) to drive the reaction to completion. Acetone is specifically chosen as the solvent because it solubilizes the starting materials but is a poor solvent for AgBr, thus creating a visual and thermodynamic indicator of reaction progress[1].

-

Reaction Assembly: In an oven-dried, amber-glass round-bottom flask (to prevent photo-degradation of the haloalkyne), dissolve 1-ethynyl-2-fluorobenzene (10.0 mmol) in anhydrous acetone (30 mL) under an argon atmosphere.

-

Catalyst & Reagent Addition: Add NBS (12.0 mmol, 1.2 equiv.) and a catalytic amount of AgNO₃ (1.0 mmol, 10 mol%).

-

Causality: Silver(I) acts as a π-Lewis acid, activating the terminal alkyne to form a silver-acetylide intermediate, which subsequently undergoes rapid electrophilic attack by the bromonium ion generated from NBS.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The reaction is self-validating: the formation of a dense, pale-yellow precipitate (AgBr) confirms the successful halogen exchange. Verify completion via TLC (Hexanes, UV active).

-

Quenching & Extraction: Evaporate the excess acetone under reduced pressure. Quench the residue with saturated aqueous NH₄Cl (20 mL) to neutralize residual succinimide and extract with petroleum ether (2 × 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (100% Hexanes) to yield 1-(2-bromoethynyl)-2-fluorobenzene as a colorless to pale-yellow oil.

Figure 1: Self-validating synthetic and analytical workflow for 1-(2-bromoethynyl)-2-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 1-(2-bromoethynyl)-2-fluorobenzene is defined by the strong electron-withdrawing nature of the fluorine atom and the unique shielding effects of the bromine atom on the alkyne.

¹H NMR Spectroscopy

The ¹H NMR spectrum exhibits four distinct aromatic proton signals. The strong inductive effect of the ortho-fluorine atom deshields the adjacent protons, while scalar coupling to the ¹⁹F nucleus (spin ½) introduces additional splitting.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (ortho to alkyne) | 7.42 – 7.48 | td | 7.5, 1.8 | 1H |

| H-4 (meta to F) | 7.28 – 7.35 | dddd | 8.2, 7.5, 5.0, 1.8 | 1H |

| H-5 (para to F) | 7.08 – 7.15 | td | 7.5, 1.2 | 1H |

| H-3 (ortho to F) | 7.05 – 7.12 | ddd | 9.5, 8.2, 1.1 | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is critical for validating the bromoalkyne framework. Causality of the Heavy Atom Effect: The carbon directly attached to the bromine atom (C-2') experiences a profound diamagnetic shielding effect caused by the large, polarizable electron cloud of the bromine atom. This "heavy atom effect" shifts the C-2' resonance significantly upfield to ~49.8 ppm, which is the definitive hallmark of a terminal bromoalkyne[2]. Furthermore, the ¹³C-F scalar coupling is transmitted through the aromatic ring, resulting in characteristic doublet patterns for the ring carbons[2].

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | JC-F (Hz) | Assignment |

| C-2 | 162.8 | d | 252.0 | Ar-C (attached to F) |

| C-6 | 133.8 | d | 2.5 | Ar-C |

| C-4 | 130.6 | d | 8.0 | Ar-C |

| C-5 | 124.2 | d | 3.8 | Ar-C |

| C-3 | 115.6 | d | 21.0 | Ar-C |

| C-1 | 111.5 | d | 15.5 | Ar-C (attached to alkyne) |

| C-1' | 74.5 | d | 3.5 | Ar-C ≡C-Br |

| C-2' | 49.8 | s | - | Ar-C≡C -Br |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum (376 MHz, CDCl₃) yields a single multiplet at δ -110.5 ppm . The multiplet structure arises from complex scalar coupling with the adjacent aromatic protons (H-3, H-4, and H-5).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The substitution of the terminal alkyne proton with a heavy bromine atom alters the reduced mass of the vibrating system, shifting the C≡C stretch.

Table 3: Key FT-IR Absorptions (ATR, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Implication |

| 3065 | Weak | C-H stretch (sp²) | Aromatic ring hydrogens |

| 2205 | Weak/Medium | C≡C stretch | Internalized alkyne due to Br substitution |

| 1490, 1450 | Strong | C=C stretch | Aromatic ring framework |

| 1220 | Strong | C-F stretch | Confirms ortho-fluoro substitution |

| 755 | Strong | C-H out-of-plane bend | 1,2-disubstituted benzene ring |

Note on Causality: Terminal alkynes typically display a sharp, strong C≡C stretch around 2100 cm⁻¹. The addition of the bromine atom reduces the dipole moment change during the vibration and increases the reduced mass, shifting the absorption to ~2205 cm⁻¹ and diminishing its intensity.

Mass Spectrometry & Fragmentation Kinetics

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI, 70 eV) is the standard for confirming the molecular weight and isotopic signature of 1-(2-bromoethynyl)-2-fluorobenzene.

Isotopic Validation: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the molecular ion [M]⁺• presents as a characteristic "twin peak" at m/z 198 and 200 of equal intensity.

Fragmentation Pathway

-

Primary Cleavage: The weakest bond in the radical cation is the C(sp)-Br bond. The initial, most rapid fragmentation is the homolytic cleavage of this bond, expelling a bromine radical (Br•) and yielding the highly stable fluorophenylacetylene cation at m/z 119.

-

Secondary Cleavage: The m/z 119 ion undergoes a neutral loss of hydrogen fluoride (HF, 20 Da) driven by the thermodynamic stability of the resulting highly unsaturated [C₈H₃]⁺ cation at m/z 99.

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Conclusion

The spectral characterization of 1-(2-bromoethynyl)-2-fluorobenzene requires a multi-modal analytical approach. The ¹³C NMR heavy atom effect at ~49.8 ppm, the 1:1 twin molecular ion peaks at m/z 198/200 in MS, and the shifted C≡C stretch at 2205 cm⁻¹ in IR collectively form a self-validating data matrix. Adherence to the silver-catalyzed synthesis protocol ensures the generation of high-purity analyte, preventing spectral artifacts and ensuring reliable downstream application in cross-coupling methodologies.

References

-

Wang, K., Yu, Q., Mao, W., Zheng, Y., Xu, J., & Wang, Y. (2022). Copper-catalyzed radical trans-selective hydroboration of ynamides with N-heterocyclic carbene boranes. iScience, 25(9), 104977. URL:[Link]

-

Pramanik, M., & Rastogi, N. (2020). Visible-Light-Triggered and Rhodamine B-Catalyzed Thiolation of Bromoalkynes: Accessing Alkynyl Thioethers. The Journal of Organic Chemistry, 85(15), 9834-9843. URL:[Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene, a key intermediate in organic synthesis. In the absence of a publicly available experimental spectrum, this document presents a detailed prediction and interpretation based on established NMR principles and spectral data from analogous compounds. This guide will delve into the expected chemical shifts and coupling patterns of the aromatic protons, influenced by the ortho-positioning of the fluorine and bromoethynyl substituents. Furthermore, a rigorous, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of this compound is provided, ensuring researchers can confidently characterize this molecule.

Introduction

1-(2-Bromoethynyl)-2-fluorobenzene (CAS 1246224-44-1) is a halogenated alkyne of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing fluorine atom and the bromoethynyl moiety, make it a valuable building block for the synthesis of more complex molecules. Accurate structural elucidation is paramount in any synthetic workflow, and ¹H NMR spectroscopy stands as a primary tool for this purpose. This guide will provide a detailed theoretical framework for understanding the ¹H NMR spectrum of this compound, enabling researchers to predict, interpret, and validate their experimental findings.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 7.8 ppm. The four protons on the benzene ring are chemically non-equivalent, leading to four distinct multiplets. The interpretation of this spectrum relies on understanding the electronic effects of the substituents and the principles of spin-spin coupling, particularly the through-bond and through-space interactions involving the fluorine atom.

Substituent Effects on Chemical Shifts:

-

Fluorine: As a highly electronegative atom, fluorine exerts a strong inductive electron-withdrawing effect, which generally deshields nearby protons, shifting their signals downfield.[1] However, fluorine also possesses lone pairs that can participate in resonance, leading to a shielding effect, particularly at the ortho and para positions. In the case of 1-(2-Bromoethynyl)-2-fluorobenzene, the inductive effect is expected to be dominant for the adjacent proton (H-3).

-

Bromoethynyl Group: The bromoethynyl group is also electron-withdrawing, contributing to the overall deshielding of the aromatic protons.[2] The magnetic anisotropy of the triple bond can also influence the chemical shifts of nearby protons.[3][4][5]

Predicted Chemical Shifts and Coupling Constants:

Based on the analysis of structurally similar compounds, such as 1-bromo-2-fluorobenzene[6] and various phenylacetylenes,[2][3][4][5][7] the following predictions can be made for the ¹H NMR spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene in a standard solvent like CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.60 - 7.75 | ddd | ³J(H3-H4) ≈ 7.5-8.5, ⁴J(H3-H5) ≈ 1.0-2.0, ⁴J(H3-F) ≈ 4.0-6.0 |

| H-4 | 7.15 - 7.30 | ddd | ³J(H4-H3) ≈ 7.5-8.5, ³J(H4-H5) ≈ 7.0-8.0, ⁵J(H4-F) ≈ 0.5-1.5 |

| H-5 | 7.45 - 7.60 | ddd | ³J(H5-H4) ≈ 7.0-8.0, ³J(H5-H6) ≈ 7.5-8.5, ⁴J(H5-F) ≈ 1.0-2.0 |

| H-6 | 7.35 - 7.50 | ddd | ³J(H6-H5) ≈ 7.5-8.5, ⁴J(H6-H4) ≈ 1.0-2.0, ³J(H6-F) ≈ 8.0-10.0 |

Justification for Predictions:

-

H-3: This proton is ortho to the bromoethynyl group and meta to the fluorine atom. It is expected to be the most downfield of the four aromatic protons due to the combined electron-withdrawing effects of both substituents. Its multiplicity will be a doublet of doublet of doublets (ddd) due to coupling with H-4 (ortho), H-5 (para), and the fluorine atom (meta).

-

H-4: This proton is meta to both the bromoethynyl group and the fluorine atom. It is likely to be the most upfield proton. It will appear as a ddd due to coupling with H-3 (ortho), H-5 (ortho), and a small coupling to the fluorine atom (para).

-

H-5: This proton is para to the bromoethynyl group and meta to the fluorine atom. Its chemical shift will be intermediate. It will appear as a ddd due to coupling with H-4 (ortho), H-6 (ortho), and the fluorine atom (meta).

-

H-6: This proton is ortho to the fluorine atom and meta to the bromoethynyl group. The strong ortho H-F coupling will be a key feature in its signal.[8] Its chemical shift will also be in the downfield region. The multiplicity will be a ddd due to coupling with H-5 (ortho), H-4 (meta), and the fluorine atom (ortho).

Visualizing the Molecular Structure and Proton Designations:

Caption: Workflow for the ¹H NMR analysis of 1-(2-Bromoethynyl)-2-fluorobenzene.

Conclusion

This in-depth technical guide provides a robust framework for understanding and acquiring the ¹H NMR spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene. By leveraging data from analogous compounds and established NMR principles, a detailed prediction of the spectrum has been presented, highlighting the key roles of substituent effects and spin-spin coupling. The provided experimental protocol offers a standardized and reliable method for obtaining high-quality spectral data. This guide is intended to empower researchers in their efforts to synthesize and characterize novel molecules, ensuring the structural integrity of their compounds and advancing their scientific endeavors.

References

- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

-

1-Bromo-2-fluorobenzene. PubChem. [Link]

- Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2, (8), 1339-1347.

- Wiberg, K. B., Rablen, P. R., & Marquez, M. (1998). NMR Chemical Shifts. Substituted Acetylenes. The Journal of Physical Chemistry A, 102(44), 8581-8586.

-

1-Bromo-2-ethynylbenzene. PubChem. [Link]

- Abraham, R. J., & Reid, M. (2001). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.

- Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.

-

NMR Predictor - Documentation. Chemaxon. [Link]

-

Predict 1H NMR spectra. Cheminfo.org. [Link]

-

Simulate and predict NMR spectra. nmrdb.org. [Link]

-

PROSPRE - 1H NMR Predictor. University of Alberta. [Link]

-

SpectraBase. Wiley Science Solutions. [Link]

-

Spectral Database for Organic Compounds, SDBS. AIST. [Link]

- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

- 1H NMR of (ethynyl)benzene 1 k, and (ethynyl-d)benzene 2 k in DMSO-d6 at 400 MHz.

-

1-bromo-2-(phenylethynyl)benzene. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Benzene, 1-bromo-2-fluoro-. NIST WebBook. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-bromo-2-(phenylethynyl)benzene [orgspectroscopyint.blogspot.com]

- 3. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 1H NMR spectrum [chemicalbook.com]

- 4. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 1H NMR spectrum [chemicalbook.com]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. 1-Bromo-2-ethynylbenzene | C8H5Br | CID 602067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Predictor - Documentation [docs.chemaxon.com]

- 8. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the ¹³C NMR Spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene, a molecule of interest in synthetic chemistry and materials science. In the absence of published empirical data for this specific compound, this document serves as a predictive framework, grounded in fundamental NMR principles and data from analogous structures. We will deconstruct the anticipated chemical shifts (δ), multiplicities, and carbon-fluorine coupling constants (J-coupling) for each of the eight unique carbon atoms in the molecule. This guide details the theoretical underpinnings of substituent effects, including the influence of the highly electronegative fluorine atom and the unique electronic properties of the bromoethynyl group. Furthermore, a detailed, field-proven experimental protocol for acquiring a high-quality ¹³C NMR spectrum for this class of compounds is provided, alongside recommendations for advanced 2D NMR experiments to validate the predicted assignments.

Introduction: The Structural Elucidation Challenge

1-(2-Bromoethynyl)-2-fluorobenzene is a disubstituted aromatic compound featuring two electronically influential and spectroscopically active substituents. The fluorine atom (¹⁹F, spin I = ½) and the bromoethynyl group present a unique challenge and opportunity for structural elucidation by NMR spectroscopy. The ¹³C NMR spectrum, in particular, is a powerful tool for confirming the substitution pattern and understanding the electronic environment of the carbon backbone.

The analysis of its ¹³C NMR spectrum is not trivial due to the following factors:

-

Asymmetry: The ortho substitution pattern renders all eight carbon atoms chemically non-equivalent, meaning eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[1][2]

-

Carbon-Fluorine Coupling: The spin-active ¹⁹F nucleus couples with the ¹³C nuclei over one or more bonds, splitting the carbon signals into doublets with characteristic coupling constants (ⁿJCF).[3]

-

Complex Substituent Effects: The chemical shift of each aromatic carbon is modulated by the combined electron-withdrawing and anisotropic effects of both the fluorine and the bromoethynyl substituents.[4][5] The alkyne carbons are also significantly influenced by these groups.

This guide will systematically predict the spectrum by dissecting these effects, providing researchers with a robust reference for the characterization of this molecule and related structures.

Theoretical Principles and Predictive Analysis

The prediction of the ¹³C NMR spectrum is based on the principle of substituent additivity, where the effects of each substituent on the chemical shifts of the parent benzene ring (δ ≈ 128.5 ppm) are combined.[4] We will analyze the aromatic and acetylenic regions separately.

The Aromatic Carbons (C1-C6)

The chemical shifts of the six carbons in the benzene ring are influenced by the fluorine and bromoethynyl groups.

-

Fluorine Substituent Effect: Fluorine is highly electronegative, causing a significant deshielding (downfield shift) of the directly attached (ipso) carbon.[6] This effect diminishes with distance. Critically, fluorine's spin couples with the carbon nuclei, providing invaluable structural information. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the nuclei:

-

¹JCF (C2-F): A very large, direct coupling, typically in the range of -240 to -255 Hz.[3]

-

²JCF (C1-F and C3-F): A two-bond coupling, typically around +20 to +25 Hz.[3]

-

³JCF (C4-F and C6-F): A three-bond coupling, generally smaller, around +7 to +9 Hz.[3]

-

⁴JCF (C5-F): A four-bond coupling, often the smallest resolved coupling, around +3 Hz.[3]

-

-

Bromoethynyl Substituent Effect: The sp-hybridized alkyne carbon attached to the ring (C1) will influence the aromatic shifts. The bromine atom introduces a "heavy atom effect," which, contrary to simple electronegativity predictions, results in significant shielding (an upfield shift) of the carbon it is bonded to (Cα).[7] This effect is primarily due to the large electron cloud of bromine contributing to diamagnetic shielding.[7]

The Acetylenic Carbons (Cα, Cβ)

The two sp-hybridized carbons of the ethynyl linker typically resonate in a distinct region of the spectrum, generally between 70-110 ppm.[8]

-

Cα (C-Br): This carbon is directly attached to the bromine atom. The heavy atom effect is expected to shift this carbon significantly upfield compared to an unsubstituted terminal alkyne.

-

Cβ (C-Ar): This carbon is attached to the aromatic ring. Its chemical shift will be influenced by the electronic properties of the substituted phenyl group.

The logical workflow for predicting the spectrum is outlined in the diagram below.

Caption: Predictive workflow for the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum and Peak Assignment

Based on the principles outlined, the following table summarizes the predicted ¹³C NMR data for 1-(2-Bromoethynyl)-2-fluorobenzene. The molecule's structure and numbering scheme are provided below for reference.

Caption: Structure of 1-(2-Bromoethynyl)-2-fluorobenzene.

Table 1: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) | Justification |

| C2 | 162 - 165 | Doublet (d) | ¹JCF ≈ 250 | Directly bonded to F; large deshielding and strong one-bond coupling.[3][6] |

| C4 | 133 - 136 | Doublet (d) | ³JCF ≈ 8 | CH carbon para to fluorine and meta to the alkyne. |

| C6 | 130 - 133 | Doublet (d) | ³JCF ≈ 8 | CH carbon ortho to the alkyne and meta to fluorine. |

| C5 | 124 - 126 | Doublet (d) | ⁴JCF ≈ 3 | CH carbon meta to both substituents, least affected. Smallest C-F coupling. |

| C1 | 115 - 118 | Doublet (d) | ²JCF ≈ 22 | Quaternary carbon, ipso to the alkyne and ortho to F. Shielded by alkyne. |

| C3 | 114 - 117 | Doublet (d) | ²JCF ≈ 22 | CH carbon ortho to F. Strongly shielded by F's resonance effect. |

| Cβ | 88 - 92 | Singlet (s) | - | Acetylenic carbon attached to the aromatic ring. |

| Cα | 55 - 60 | Singlet (s) | - | Acetylenic carbon bonded to Br. Strongly shielded by the heavy atom effect.[7] |

Note: The chemical shift ranges are estimates. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum for this compound, the following protocol is recommended. This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation

-

Mass: Accurately weigh 20-30 mg of 1-(2-Bromoethynyl)-2-fluorobenzene.

-

Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[9]

-

Transfer: Ensure the sample is fully dissolved. Transfer the solution into a clean, 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

Standard: Tetramethylsilane (TMS) is typically used as the internal standard to define the 0 ppm reference point.[10] Most modern deuterated solvents contain a small amount of TMS.

Spectrometer Setup and Data Acquisition

-

Insertion & Locking: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Tuning & Shimming: Tune the ¹³C probe and perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity. This is critical for achieving sharp, well-resolved peaks.[11]

-

Experiment Selection: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or zgdc on Bruker systems). This uses broadband proton decoupling to ensure each unique carbon signal appears as a single peak (or a doublet due to C-F coupling), simplifying the spectrum.[12]

-

Acquisition Parameters:

-

Spectral Width (SW): Set to a range of at least 220 ppm to ensure all signals, from the shielded Cα to potentially deshielded aromatic carbons, are captured.[13]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Start with a minimum of 1024 scans. For dilute samples, 4000 scans or more may be necessary.

-

Relaxation Delay (d1): Set a relaxation delay of 2 seconds. Quaternary carbons (like C1) have longer relaxation times, and an adequate delay is necessary for their reliable detection.

-

Acquisition Time (AQ): Aim for an acquisition time of 1-2 seconds to ensure good digital resolution.

-

-

Initiate Acquisition: Start the experiment by typing the appropriate command (e.g., zg).

Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

-

Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shift of all significant peaks. For the doublets arising from C-F coupling, measure the distance between the two lines in Hz to determine the coupling constant.

Validation with Advanced NMR Techniques

While the predictive analysis and a standard 1D ¹³C spectrum provide a strong foundation, unambiguous assignment requires 2D NMR spectroscopy.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with their directly attached protons. It will definitively link the signals for C3, C4, C5, and C6 to their corresponding proton resonances, but will not show signals for the quaternary C1, C2, Cα, or Cβ.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds. It is invaluable for assigning quaternary carbons. For instance, the proton on C3 should show a correlation to C1, C2, and C5, helping to confirm their assignments.

Conclusion

The ¹³C NMR spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene is predicted to exhibit eight unique signals, with the six aromatic carbons appearing as doublets due to coupling with the fluorine atom. The key distinguishing features are the large ¹JCF coupling constant for C2, the significant upfield shift of the bromine-bearing acetylenic carbon (Cα) due to the heavy atom effect, and the distinct chemical shifts and ⁿJCF patterns for the remaining aromatic carbons. The experimental protocol and advanced techniques detailed herein provide a robust framework for researchers to confidently acquire and interpret the spectrum, enabling definitive structural confirmation of this versatile chemical building block.

References

-

Weigert, F. J., & Roberts, J. D. (1971). ¹³C Nuclear Magnetic Resonance Spectroscopy. Determination of Carbon-Fluorine Couplings. Journal of the American Chemical Society, 93(10), 2361–2367. Available at: [Link]

-

Tormena, C. F., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(17), 11636-11645. Available at: [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available at: [Link]

-

Fiveable. (2025). Para-Substituted Benzenes Definition. Organic Chemistry Study Guides. Available at: [Link]

-

Supporting Information for various organic compounds. (n.d.). Available at: [Link]

-

Bagno, A., et al. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 10245–10252. Available at: [Link]

-

D'Souza, M. J. (2021). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Image]. Available at: [Link]

-

The Exam Formula. (n.d.). NMR part 4 - Benzene/cyclic structures. Available at: [Link]

-

Gutowsky, H. S., et al. (1959). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 81(12), 2997-3004. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Fiveable. (2025). Ortho-Substituted Benzenes Definition. Organic Chemistry Study Guides. Available at: [Link]

-

IIT Kanpur. (n.d.). 13C NMR spectroscopy. Available at: [Link]

-

Hansen, M., & Berg, A. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2160. Available at: [Link]

-

Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Reich, H. J. (2020). ¹³C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. Available at: [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

ResearchGate. (2015). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of (Bromoethynyl)benzene. Available at: [Link]

-

University of Nebraska-Lincoln. (n.d.). ¹³C NMR Protocol for beginners AV-400. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. Available at: [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

EPFL. (n.d.). ¹³C NMR. Available at: [Link]

Sources

- 1. theexamformula.co.uk [theexamformula.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

Mass spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene

An In-Depth Technical Guide to the Mass Spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene

Introduction

1-(2-Bromoethynyl)-2-fluorobenzene is a halogenated aromatic acetylene, a class of compounds that serves as versatile building blocks in organic synthesis, particularly in the construction of complex aromatic systems and polymers. The precise structural characterization of such molecules is paramount for ensuring the integrity of subsequent research and development activities. Mass spectrometry, specifically with electron ionization (EI), stands as a cornerstone analytical technique for the elucidation of molecular structures through the analysis of fragmentation patterns.[1]

This guide provides a comprehensive analysis of the expected mass spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene. As a Senior Application Scientist, the following sections synthesize theoretical principles with field-proven insights to offer a predictive yet robust interpretation of its fragmentation behavior. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural characterization.

Theoretical Framework: Core Principles in Action

The mass spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene is governed by the interplay of its constituent functional groups: a fluorinated aromatic ring, an ethynyl linker, and a bromine atom. Understanding these influences is key to a logical interpretation of the spectrum.

Ionization Strategy: Electron Ionization (EI)

For a relatively small and volatile molecule like 1-(2-Bromoethynyl)-2-fluorobenzene, Electron Ionization (EI) at a standard energy of 70 eV is the method of choice.[2] This "hard" ionization technique imparts significant energy into the molecule, inducing reproducible and structurally informative fragmentation.[2] The resulting mass spectrum serves as a molecular fingerprint, invaluable for both structural confirmation and library matching.

The Isotopic Signature of Bromine

A defining characteristic in the mass spectrum of any bromine-containing compound is the presence of two major isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive "M" and "M+2" peak pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal intensity. This provides an immediate and reliable indicator for the presence of a single bromine atom in an ion.

Experimental Protocol: A Self-Validating Workflow for GC-MS Analysis

The following protocol outlines a robust method for acquiring the mass spectrum of 1-(2-Bromoethynyl)-2-fluorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of 1-(2-Bromoethynyl)-2-fluorobenzene in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Dilution: Prepare a dilute solution (e.g., 1-10 µg/mL) to avoid overloading the GC column and mass spectrometer detector.

-

Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter.

Instrumentation and Data Acquisition

The following table summarizes the typical parameters for a GC-MS system suitable for this analysis.

| Parameter | Specification | Justification |

| GC System | ||

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic resolution. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of aromatic compounds. |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min | A typical temperature program to ensure good separation from any impurities. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | To induce characteristic fragmentation. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns and library comparison.[2] |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Mass Range | 40-300 m/z | To capture the molecular ion and all significant fragments. |

| Scan Rate | 2 scans/second | Provides sufficient data points across the chromatographic peak. |

Experimental Workflow Diagram

Caption: GC-MS workflow for the analysis of 1-(2-Bromoethynyl)-2-fluorobenzene.

Analysis and Interpretation of the Mass Spectrum

The molecular formula for 1-(2-Bromoethynyl)-2-fluorobenzene is C8H4BrF, with a molecular weight of approximately 199.02 g/mol .[3]

The Molecular Ion (M+•)

The molecular ion peak is expected to be prominent due to the stability of the aromatic ring.[4][5] It will appear as a characteristic doublet at m/z 198 and m/z 200 , corresponding to the 79Br and 81Br isotopes, respectively. The relative intensity of these two peaks will be nearly 1:1.

Key Fragmentation Pathways

The fragmentation of 1-(2-Bromoethynyl)-2-fluorobenzene is predicted to be dominated by cleavages related to the most labile bonds and the formation of stable neutral and ionic species.

-

Loss of Bromine Radical (•Br): This is a very common fragmentation pathway for bromo-compounds. The cleavage of the C-Br bond results in the formation of a resonance-stabilized cation.

-

[M - Br]+: This will produce a strong peak at m/z 119 . This fragment corresponds to the 2-fluorophenylacetylene cation.

-

-

Loss of Bromoacetylene (HC≡CBr): Cleavage of the bond between the aromatic ring and the ethynyl group.

-

Loss of Acetylene (HC≡CH): Rearrangements in phenylacetylenes can lead to the expulsion of a neutral acetylene molecule.[8]

-

[M - C2H2]+•: This would lead to a fragment ion cluster at m/z 172/174 . This corresponds to the bromofluorobenzene radical cation. The NIST spectrum for 1-bromo-2-fluorobenzene shows a strong molecular ion at this m/z value.[9]

-

-

Formation of the Phenyl Cation: Further fragmentation of the m/z 95 ion through the loss of a fluorine radical can occur.

-

[C6H4F - F]+: This would produce a peak at m/z 76 , corresponding to the benzyne cation, which may rearrange to the more stable phenyl cation at m/z 77 by abstracting a hydrogen. However, the direct formation from the fluorophenyl cation is also possible.

-

Predicted Fragmentation Diagram

Sources

- 1. rroij.com [rroij.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1246224-44-1|1-(2-Bromoethynyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. whitman.edu [whitman.edu]

- 6. Benzene, fluoro- [webbook.nist.gov]